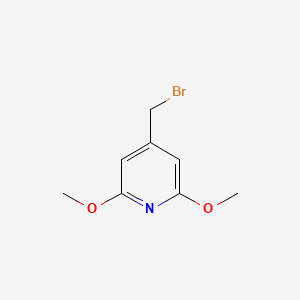

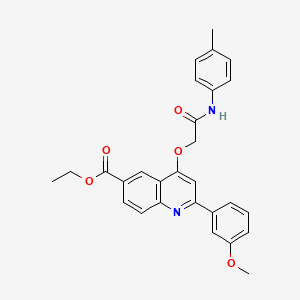

![molecular formula C19H20FN3O B2781244 N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide CAS No. 2270918-36-8](/img/structure/B2781244.png)

N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, a series of N-4 piperazinyl ciprofloxacin derivatives were synthesized as urea-tethered ciprofloxacin-chalcone hybrids and thioacetyl-linked ciprofloxacin-pyrimidine hybrids . The structures of these newly synthesized amide derivatives were confirmed by 1 H NMR, 13 CNMR, and LC/MS analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy . In addition, crystal structures of salts formed by reactions between N-(4-fluorophenyl)piperazine and aromatic acids have been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid have been reported .Scientific Research Applications

Synthesis and Characterization

Enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been synthesized and characterized. These compounds are synthesized through simple and efficient methods, offering potential for further chemical modifications and applications in drug discovery (Bhat et al., 2018).

Imaging Applications

Compounds structurally related to "N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide" have been evaluated as PET (Positron Emission Tomography) radioligands. For example, the use of fluorinated derivatives for the quantification of serotonin 5-HT1A receptors in human subjects showcases the role of such compounds in neuroimaging and the study of neurological disorders (Choi et al., 2015).

Catalytic Applications

The catalytic use of piperazine-2-carboxylic acid derived N-formamides for the hydrosilylation of N-aryl imines demonstrates the chemical versatility and application of related compounds in synthetic organic chemistry, providing high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).

Antitumor and Antimicrobial Activities

New urea and thiourea derivatives of piperazine, doped with Febuxostat, have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. These studies highlight the potential of such compounds in the development of new antiviral and antimicrobial agents (Reddy et al., 2013).

Inhibitory Activity and Analgesic Efficacy

Novel non-peptide diamide compounds, including those with structural similarities to "this compound", have shown bradykinin inhibitory activity and demonstrated analgesic efficacies in rat models of inflammatory and neuropathic pain. This research points towards the therapeutic potential of such compounds in pain management (Kam et al., 2010).

Mechanism of Action

Target of Action

The primary target of N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Biochemical Pathways

The inhibition of ENTs affects the uptake of nucleosides, which are essential components of nucleotide synthesis. This can have downstream effects on various biochemical pathways, including those involved in DNA replication and repair, RNA transcription, and protein synthesis .

Result of Action

The result of the compound’s action is a reduction in the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . This indicates that the compound reduces the maximum rate of uridine uptake without affecting the affinity of the transporters for uridine .

Action Environment

The structure-activity relationship study of this compound and its analogues suggests that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .

Safety and Hazards

Properties

IUPAC Name |

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O/c1-2-19(24)21-16-5-9-18(10-6-16)23-13-11-22(12-14-23)17-7-3-15(20)4-8-17/h2-10H,1,11-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUBXVKBEKVHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)

![N-Methyl-N-[2-oxo-2-(4-propan-2-ylazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2781168.png)

![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2781170.png)

![4-Methyl-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2781172.png)

![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)

![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)